An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 4-(5-Phenyl-thiazol-2-YL)-piperidine
An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 4-(5-Phenyl-thiazol-2-YL)-piperidine
Abstract
This technical guide provides a comprehensive overview of the heterocyclic compound 4-(5-phenyl-thiazol-2-yl)-piperidine, a molecule of significant interest in medicinal chemistry. The guide delves into the structural elucidation of the molecule, proposes a detailed and robust synthetic pathway based on established chemical principles, and explores its potential pharmacological relevance by examining the biological activities of structurally related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutic agents based on the privileged thiazolyl-piperidine scaffold.
Introduction: The Significance of the Thiazolyl-Piperidine Scaffold
The confluence of thiazole and piperidine rings within a single molecular framework has given rise to a plethora of compounds with diverse and potent biological activities. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous clinically approved drugs, where it often participates in crucial binding interactions with biological targets.[1] Similarly, the piperidine moiety, a saturated six-membered nitrogen-containing heterocycle, is a prevalent structural motif in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to introduce conformational rigidity, thereby enhancing target specificity.[2][3]
The combination of these two privileged scaffolds in 4-(5-phenyl-thiazol-2-yl)-piperidine presents a molecule with considerable potential for drug discovery. The phenyl substituent on the thiazole ring offers a site for further functionalization to modulate activity and selectivity, while the piperidine ring can influence pharmacokinetic properties. This guide will provide a detailed exploration of the structure, a plausible and efficient synthesis, and the prospective applications of this intriguing molecule.
Structural Elucidation of 4-(5-Phenyl-thiazol-2-YL)-piperidine
The chemical structure of 4-(5-phenyl-thiazol-2-yl)-piperidine is characterized by a piperidine ring connected at its 4-position to the 2-position of a 5-phenyl-substituted thiazole ring.
Key Structural Features:
-
Thiazole Ring: A planar, aromatic heterocycle that can engage in π-stacking and hydrogen bonding interactions.
-
Phenyl Group: Attached to the 5-position of the thiazole ring, it provides a lipophilic region and a point for potential modification to explore structure-activity relationships (SAR).
-
Piperidine Ring: A flexible, saturated heterocycle that typically exists in a chair conformation. The nitrogen atom imparts basicity to the molecule.
-
Linkage: The direct connection between the C4 of the piperidine and the C2 of the thiazole provides a rigid connection between the two ring systems.
Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂S | [4] |
| Molecular Weight | 244.36 g/mol | [4] |
| CAS Number | 885274-68-0 | [4] |
| IUPAC Name | 4-(5-phenyl-1,3-thiazol-2-yl)piperidine | - |
Synthesis of 4-(5-Phenyl-thiazol-2-YL)-piperidine: A Proposed Protocol
The synthesis of 4-(5-phenyl-thiazol-2-yl)-piperidine can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[4][5] This classical reaction involves the condensation of an α-haloketone with a thioamide. In this proposed protocol, 2-bromoacetophenone serves as the α-haloketone and piperidine-4-carbothioamide as the thioamide component.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for 4-(5-Phenyl-thiazol-2-YL)-piperidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-piperidine-4-carbothioamide
This starting material can be prepared from commercially available N-Boc-piperidine-4-carboxamide by treating it with a thionating agent such as Lawesson's reagent.
Protocol:
-
To a solution of N-Boc-piperidine-4-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Boc-piperidine-4-carbothioamide as a solid.
Step 2: Hantzsch Thiazole Synthesis to form N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine
-
In a round-bottom flask, dissolve N-Boc-piperidine-4-carbothioamide (1 equivalent) and 2-bromoacetophenone (1 equivalent) in ethanol.[6]
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(5-phenyl-thiazol-2-yl)-piperidine.
Step 3: Boc Deprotection to yield 4-(5-Phenyl-thiazol-2-YL)-piperidine
-
Dissolve the N-Boc-protected intermediate (1 equivalent) in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(5-phenyl-thiazol-2-yl)-piperidine hydrochloride. The free base can be obtained by neutralization with a suitable base.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, δ in ppm)
-
Phenyl Protons: A multiplet in the range of 7.20-7.50 ppm integrating to 5 protons.
-
Thiazole Proton: A singlet around 7.70 ppm for the proton at the C4 position of the thiazole ring.
-
Piperidine Protons:
-
A multiplet around 3.00-3.20 ppm for the two equatorial protons at C2 and C6.
-
A multiplet around 2.60-2.80 ppm for the two axial protons at C2 and C6.
-
A multiplet around 2.00-2.20 ppm for the two equatorial protons at C3 and C5.
-
A multiplet around 1.70-1.90 ppm for the two axial protons at C3 and C5.
-
A multiplet around 2.90-3.10 ppm for the proton at C4.
-
-
NH Proton: A broad singlet around 1.50-2.50 ppm, which is exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃, δ in ppm)
-
Thiazole Carbons:
-
C2 (attached to piperidine): ~168-172 ppm.
-
C4 (with proton): ~115-120 ppm.
-
C5 (attached to phenyl): ~140-145 ppm.
-
-
Phenyl Carbons:
-
Quaternary carbon: ~133-136 ppm.
-
Other aromatic carbons: ~125-130 ppm.
-
-
Piperidine Carbons:
-
C4 (attached to thiazole): ~40-45 ppm.
-
C2 and C6: ~45-50 ppm.
-
C3 and C5: ~30-35 ppm.
-
Mass Spectrometry
-
Expected [M+H]⁺: 245.1056 (calculated for C₁₄H₁₇N₂S⁺). The fragmentation pattern would likely show cleavage of the piperidine ring and the bond between the piperidine and thiazole rings.
Potential Pharmacological Applications and Future Directions
The thiazolyl-piperidine scaffold is a recurring motif in compounds with a wide range of biological activities. While specific biological data for 4-(5-phenyl-thiazol-2-yl)-piperidine is not extensively reported, the activities of structurally similar molecules provide a strong rationale for its investigation as a potential therapeutic agent.
Anti-inflammatory and Analgesic Potential
Numerous studies have reported the anti-inflammatory and analgesic properties of thiazole derivatives.[8][9] The combination with a piperidine ring can modulate the pharmacokinetic profile and target engagement. For instance, derivatives of 4,5-disubstituted-thiazolyl amides containing a 4-hydroxy-piperidine moiety have shown promising anti-inflammatory and antioxidant activities.[4][9] This suggests that 4-(5-phenyl-thiazol-2-yl)-piperidine could be a valuable starting point for the development of novel anti-inflammatory agents.
Anticancer Activity
The thiazole nucleus is a component of several anticancer drugs, including the FDA-approved kinase inhibitor Dasatinib.[8] Research into novel thiazole derivatives continues to yield compounds with potent antiproliferative effects against various cancer cell lines. The phenyl-thiazolyl-piperidine core could serve as a scaffold for the design of new kinase inhibitors or other anticancer agents.
Neurological and Psychiatric Disorders
The piperidine ring is a common feature in many centrally acting drugs. The thiazolyl-piperazine scaffold, a close analogue, has been explored for its potential in treating neurological disorders by targeting serotonergic receptors.[10] Given the structural similarities, 4-(5-phenyl-thiazol-2-yl)-piperidine and its derivatives warrant investigation for their potential to modulate CNS targets.
Caption: Potential therapeutic applications of the 4-(5-Phenyl-thiazol-2-YL)-piperidine scaffold.
Conclusion
4-(5-phenyl-thiazol-2-yl)-piperidine is a synthetically accessible molecule that embodies the pharmacologically relevant features of both thiazole and piperidine rings. This guide has provided a detailed structural overview, a plausible and robust synthetic protocol based on the Hantzsch thiazole synthesis, and a prospective look at its potential applications in drug discovery. The exploration of this and related scaffolds holds significant promise for the development of novel therapeutics to address a range of unmet medical needs. Further investigation into the synthesis and biological evaluation of a library of derivatives based on this core structure is highly encouraged.
References
-
Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 472-479. Available from: [Link]
-
Papadopoulou, C., et al. (2005). Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Il Farmaco, 60(11-12), 969-974. Available from: [Link]
-
Grigorenko, V. I., et al. (2016). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PLoS One, 11(3), e0151275. Available from: [Link]
-
Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. Available from: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Singh, R., et al. (2019). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Scientific Reports, 9(1), 1-17. Available from: [Link]
-
Di Capua, A., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ChemistrySelect, 5(1), 159-165. Available from: [Link]
- Google Patents. US4367335A - Thiazolidinylalkylene piperazine derivatives.
-
Sharma, A., et al. (2021). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. European Journal of Medicinal Chemistry, 209, 112886. Available from: [Link]
-
ResearchGate. Structure of N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives. Available from: [Link]
- Google Patents. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use.
-
Al-Sultani, K. H., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 203-210. Available from: [Link]
-
Wieczorek, M., & Skwierawska, A. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 241, 114631. Available from: [Link]
- Google Patents. US20110306619A1 - 6-phenyl-2-[((piperidin-4-ylmethyl) - Google Patents. Available from: https://patents.google.
-
Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-53. Available from: [Link]
-
ResearchGate. 2-Bromoacetophenone. Available from: [Link]
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]

